molecular formula C12H12O4 B14606318 4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one CAS No. 58368-11-9

4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one

Cat. No.: B14606318
CAS No.: 58368-11-9
M. Wt: 220.22 g/mol
InChI Key: PLRSSMHBYNFYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one is an organic compound characterized by its furanone structure with methoxy groups attached to both the furan and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable furanone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the furan or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, such as drug development or as a lead compound for new pharmaceuticals.

    Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Pinacol Boronic Esters

Comparison: Compared to similar compounds, 4-Methoxy-3-(4-methoxyphenyl)furan-2(5H)-one is unique due to its specific furanone structure and the presence of methoxy groups

Properties

CAS No.

58368-11-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-methoxy-4-(4-methoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C12H12O4/c1-14-9-5-3-8(4-6-9)11-10(15-2)7-16-12(11)13/h3-6H,7H2,1-2H3

InChI Key

PLRSSMHBYNFYIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.